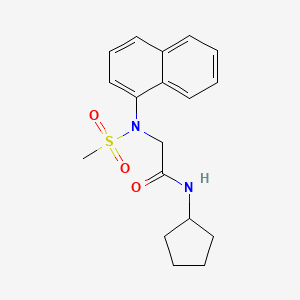![molecular formula C15H11ClN2O3S B5868807 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique combination of a chlorophenyl group, a sulfanyl group, a methoxy group, and a nitro group attached to the indole core, making it an interesting subject for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorothiophenol with 6-methoxy-3-nitroindole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular proteins, disrupting normal cellular functions and leading to antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
- 2-[(4-Chlorophenyl)sulfanyl]ethylidene malononitrile
- 5-[(4-Chlorophenyl)sulfanyl]-2,4-quinazolinediamine
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-6-methoxy-3-nitro-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and nitro groups on the indole ring, along with the chlorophenyl sulfanyl group, makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-6-methoxy-3-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-10-4-7-12-13(8-10)17-15(14(12)18(19)20)22-11-5-2-9(16)3-6-11/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGPKPHAXCKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(Morpholine-4-carbonyl)phenyl]pyrrole-2,5-dione](/img/structure/B5868729.png)
![4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5868736.png)
![N,N-DIETHYL-2-({6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDE](/img/structure/B5868745.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-morpholin-4-ylthiourea](/img/structure/B5868764.png)
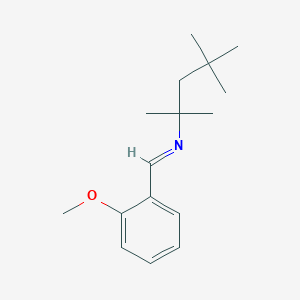
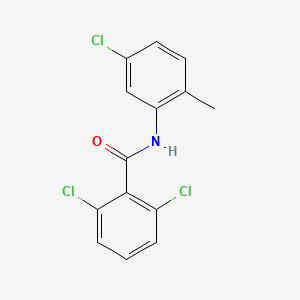
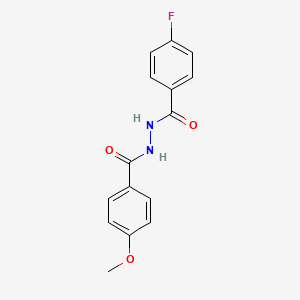
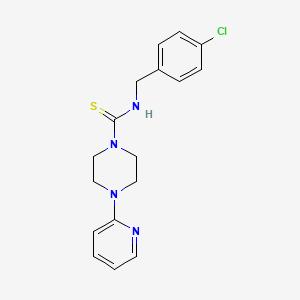
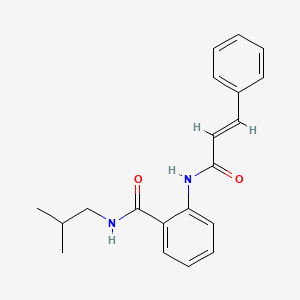
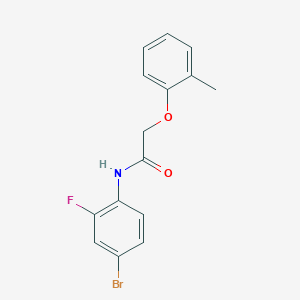
![[4-(TERT-BUTYL)PHENYL][4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5868822.png)
![N'-[(3-bromophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine](/img/structure/B5868824.png)
![3-[1-(2-furylmethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5868830.png)
